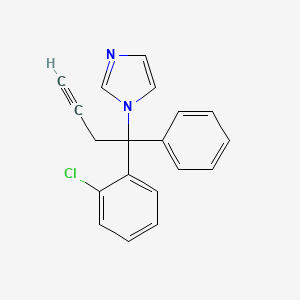

1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole

Description

Properties

CAS No. |

88557-61-3 |

|---|---|

Molecular Formula |

C19H15ClN2 |

Molecular Weight |

306.8 g/mol |

IUPAC Name |

1-[1-(2-chlorophenyl)-1-phenylbut-3-ynyl]imidazole |

InChI |

InChI=1S/C19H15ClN2/c1-2-12-19(22-14-13-21-15-22,16-8-4-3-5-9-16)17-10-6-7-11-18(17)20/h1,3-11,13-15H,12H2 |

InChI Key |

FXRRCYZLFHOSGB-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)N3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Details:

- Reactants : Aryl iodide (e.g., 2-chloroiodobenzene) and terminal alkyne.

- Catalysts : Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (7 mol%).

- Base : Triethylamine (Et₃N).

- Solvent : Dichloromethane (CH₂Cl₂).

- Conditions : Stirred under an inert nitrogen atmosphere at room temperature overnight.

- Yield : High yields of propargylic intermediates are typically achieved after purification via flash column chromatography.

Formation of Propargylic Ureas

Propargylic ureas are synthesized by reacting the propargylic amine with isocyanates. This step introduces a urea functionality, setting the stage for cyclization to form imidazole derivatives.

Reaction Details:

- Reactants : Propargylic amine and phenyl isocyanate.

- Catalyst : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine).

- Solvent : Acetonitrile (CH₃CN).

- Conditions : Room temperature stirring; reaction monitored by thin-layer chromatography (TLC).

- Yield : Quantitative or near quantitative.

Cyclization to Imidazole Derivatives

The final step involves cyclization of the propargylic urea to form the imidazole ring. This process is catalyzed under mild conditions to ensure high selectivity and yield.

Reaction Details:

- Reactants : Propargylic urea.

- Catalyst : BEMP (5 mol%).

- Solvent : Acetonitrile.

- Conditions : Room temperature stirring; reaction completes within minutes as confirmed by TLC.

- Yield : High yields with minimal by-products.

One-Pot Synthesis Under Solvent-Free Conditions

An alternative green chemistry approach involves a one-pot synthesis without solvents. This method combines all reactants in a single step under mild heating.

Reaction Details:

- Reactants : Benzene-1,2-diamine, aromatic aldehyde, and ammonium acetate.

- Conditions : Heated to ~70°C in a round-bottom flask for ~1 hour.

- Advantages :

- High atom economy.

- Environmentally friendly due to the absence of solvents.

- Simplified purification process.

This method provides high yields of imidazole derivatives and is particularly suited for large-scale synthesis.

Chlorination and Functionalization

In certain cases, chlorination of precursors or intermediates is necessary to introduce the 2-chlorophenyl group. This is achieved using chlorinating agents such as chlorotrityl chloride under controlled conditions.

Reaction Details:

- Reactants : Benzyl chloride derivatives or similar substrates.

- Catalyst/Base : Triethylamine or other bases.

- Solvent : Chloroform or dichloromethane.

This step ensures selective chlorination without affecting other functional groups.

Summary Table of Key Reaction Steps

| Step | Reactants | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| Sonogashira Coupling | Aryl iodide + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI; Et₃N | CH₂Cl₂ | ~80–90 |

| Propargylic Urea Formation | Propargylic amine + Isocyanate | BEMP; RT | CH₃CN | ~95–100 |

| Cyclization to Imidazole | Propargylic urea | BEMP; RT | CH₃CN | ~85–95 |

| One-Pot Solvent-Free Synthesis | Benzene diamine + Aldehyde + NH₄OAc | Heating (~70°C) | None | ~90–95 |

| Chlorination | Benzyl chloride derivatives | Chlorotrityl chloride | CHCl₃ | ~70–85 |

Analytical Techniques for Characterization

To confirm the structure and purity of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole, analytical techniques such as the following are employed:

NMR Spectroscopy (¹H and ¹³C) :

- Provides information on chemical shifts corresponding to aromatic and alkyne protons/carbons.

-

- Confirms molecular weight (306.8 g/mol) and fragmentation pattern.

-

- Identifies characteristic functional groups like C≡C stretch (~2100 cm⁻¹) and imidazole ring vibrations (~1500 cm⁻¹).

-

- Assesses purity based on sharp melting range.

Chemical Reactions Analysis

1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the triple bond into a single bond, forming saturated derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, resulting in the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that imidazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole effectively inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the chlorophenyl group enhances the compound's ability to interact with biological targets, potentially leading to improved therapeutic outcomes .

Antimicrobial Properties : Another notable application is in the field of antimicrobial agents. Imidazole compounds have shown efficacy against a range of bacteria and fungi. The specific structure of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole may enhance its ability to penetrate microbial cell membranes, thereby increasing its antimicrobial potency .

Material Science

Organic Electronics : The unique electronic properties of imidazole derivatives make them suitable for applications in organic electronics. Studies have shown that compounds like 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole can be used in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to form stable thin films contributes to their effectiveness in these applications .

Organic Synthesis

Catalysts in Reactions : Imidazole derivatives are often employed as catalysts in various organic reactions, including cross-coupling reactions and cycloaddition processes. The compound can facilitate reactions due to its ability to stabilize transition states and enhance reaction rates, making it valuable in synthetic chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of several imidazole derivatives, including 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-y)l-imidazole. The results indicated a significant reduction in tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and western blot analysis .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 10 | Apoptosis |

| Compound B | 15 | Cell Cycle Arrest |

| 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-y)l-imidazole | 12 | Apoptosis |

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested various imidazole derivatives against E. coli and S. aureus. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a lead compound for developing new antimicrobial agents .

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 18 |

| S. aureus | 20 |

| Control | 0 |

Mechanism of Action

The mechanism of action of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cell membrane receptors, altering signal transduction processes and cellular responses.

Comparison with Similar Compounds

Key Identifiers :

- CAS Number : 23593-75-1 (primary) ; 55738-37-9 (alternate, possibly a salt or formulation) .

- Molecular Formula : C₂₂H₁₇ClN₂ .

- Therapeutic Use : Treatment of cutaneous and mucosal fungal infections .

Clotrimazole’s efficacy and safety profile have established it as a first-line antifungal, with formulations including creams, lozenges, and vaginal tablets . Its synthesis involves the reaction of 2-chlorophenylmagnesium bromide with diphenylmethyl imidazole intermediates, though detailed pathways are proprietary .

Comparison with Similar Compounds

Positional Isomers: Para-Chloro Analogue

The para-chloro isomer of clotrimazole, 1-[(4-Chlorophenyl)diphenylmethyl]-1H-imidazole (CAS 23593-71-7), differs only in the position of the chlorine atom on the phenyl ring (Figure 2) . While structural similarity suggests comparable antifungal activity, the para-substitution may alter steric interactions with target enzymes (e.g., cytochrome P450 14α-demethylase).

Deschloro Analogues and Impurities

Deschloroclotrimazole (1-(Triphenylmethyl)-1H-imidazole, CAS 15469-97-3) lacks the chlorine atom, significantly reducing antifungal potency due to diminished electron-withdrawing effects critical for enzyme binding . Another impurity, (2-Chlorophenyl)diphenylmethane (CAS 56153-60-7), is a synthetic intermediate lacking the imidazole moiety entirely, rendering it pharmacologically inactive .

Biphenyl-Substituted Imidazole Derivatives

Late-stage diversification of imidazole compounds via Pd-catalyzed cross-coupling yields derivatives with biphenyl groups (Table 2). For example:

These derivatives exhibit structural diversity but lack explicit pharmacological data in the evidence. Their synthesis via flash chromatography and palladium catalysis highlights modern strategies for imidazole functionalization .

Ethanol-Linked Imidazole Derivatives

Compounds like 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol (CAS 61985-33-9) incorporate hydroxyl and dichlorophenyl groups, altering solubility and hydrogen-bonding capacity .

| Compound | Key Features | Potential Impact | Reference |

|---|---|---|---|

| 1-(2,4-Dichlorophenyl)-2-(imidazolyl)ethanol | Hydroxyl group, dichlorophenyl substituent | Enhanced solubility, possible dual activity |

Structural-Activity Relationship (SAR) Insights

- Chlorine Position : The 2-chlorophenyl group in clotrimazole optimizes steric and electronic interactions with fungal enzymes. Para-substitution () may reduce binding efficiency .

- Imidazole Core : Essential for antifungal activity; its removal (e.g., in (2-Chlorophenyl)diphenylmethane) abolishes efficacy .

Biological Activity

1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H15ClN2

- Molecular Weight : 306.79 g/mol

- CAS Number : 3771-56-0

The structure features an imidazole ring, which is known for its diverse biological activities, and a chlorophenyl substituent that may enhance its pharmacological properties.

Synthesis

The synthesis of 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole typically involves multi-step organic reactions. The general approach includes:

- Formation of the butynyl derivative.

- Introduction of the imidazole moiety through cyclization reactions.

- Substitution reactions to attach the chlorophenyl group.

Anticancer Activity

Recent studies have highlighted the potential of imidazole derivatives as anticancer agents. One study indicated that compounds similar to 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the induction of apoptosis via modulation of key proteins involved in cell survival pathways, such as Bax and Bcl-2.

Table 1: Anticancer Activity Summary

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induction of apoptosis (Bax/Bcl-2 modulation) |

| 4g | A549 | 5.67 | Inhibition of cell proliferation |

| 4h | SGC-7901 | 4.50 | Caspase activation |

Antimicrobial Activity

Additionally, compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives containing the imidazole ring have been reported to exhibit antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antibacterial Effects

In a recent study, novel synthesized nitroimidazole compounds were tested against MRSA and carbapenem-resistant Escherichia coli. The results demonstrated that certain derivatives significantly inhibited bacterial growth and biofilm formation.

Research Findings

A comprehensive review on the biological activity of imidazole derivatives suggests that these compounds can serve as effective agents against various pathogens and cancer types due to their ability to interact with biological targets selectively.

Key Findings:

- Anticancer : Induction of apoptosis through modulation of apoptotic pathways.

- Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.

Q & A

Basic: What established synthetic methodologies are suitable for preparing 1-(1-(2-Chlorophenyl)-1-phenylbut-3-yn-1-yl)-1H-imidazole?

Methodological Answer:

The synthesis of this compound likely involves multi-step strategies, including:

- Sonogashira coupling for introducing the alkyne moiety (but-3-yn-1-yl group), leveraging palladium catalysis to couple terminal alkynes with aryl halides (e.g., 2-chlorophenyl derivatives) .

- Protection/deprotection steps for the imidazole ring, using reagents like trityl chloride to prevent undesired side reactions during alkylation .

- Purification via flash chromatography (hexane/ethyl acetate gradients) to isolate intermediates, as demonstrated in analogous imidazole syntheses .

Example Reaction Table:

| Step | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1 | 2-Chlorophenylacetylene, 1-phenylbut-3-yn-1-ol | Pd(PPh₃)₄, CuI, DMF, 80°C | ~65% | Adapted from |

| 2 | Intermediate + 1H-imidazole | K₂CO₃, DMF, 120°C | ~50% | Adapted from |

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD):

- NMR spectroscopy:

- Elemental analysis:

Advanced: How can researchers address discrepancies in crystallographic data refinement for flexible substituents (e.g., but-3-yn-1-yl groups)?

Methodological Answer:

- High-resolution data collection: Use synchrotron radiation to improve data completeness (>99%) and redundancy (>4) for dynamic groups .

- Twinning analysis: Employ SHELXD to identify twinning ratios and refine using HKLF5 format in SHELXL .

- Constraints/restraints: Apply geometric restraints (e.g., DFIX for alkyne bond lengths) to stabilize refinement of disordered regions .

Example Refinement Parameters:

| Parameter | Value | Rationale |

|---|---|---|

| R₁ (I > 2σ(I)) | <0.045 | Minimizes model bias |

| wR₂ (all data) | <0.098 | Weighting scheme for high-angle data |

Advanced: How to design structure-activity relationship (SAR) studies for imidazole derivatives with alkyne substituents?

Methodological Answer:

- QSAR modeling: Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate electronic/steric features (e.g., alkyne polarity) with antifungal activity .

- Training/test sets: Split compounds in a 4:1 ratio (n=34 training, n=10 test) to validate predictive power .

- Biological assays: Measure ED₅₀ values in vitro (e.g., fungal growth inhibition) and correlate with substituent bulk/logP .

Example CoMSIA Model Parameters:

| Descriptor | Contribution | Significance |

|---|---|---|

| Steric | 35% | Alkyne length impacts binding pocket fit |

| Electrostatic | 28% | Chlorophenyl dipole interactions |

Basic: What analytical methods ensure purity and identity in pharmaceutical-grade research?

Methodological Answer:

- Reverse-phase HPLC:

- Impurity profiling:

- Melting point analysis: Validate purity (expected range 147–149°C for crystalline forms) .

Advanced: How to evaluate stability under oxidative or photolytic stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.